8-Chloroquinoline-5-carboxylic acid
Overview
Description
8-Chloroquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microbial Metabolism and Environmental Biodegradation
Research has demonstrated the capability of certain bacteria, specifically Pseudomonas species, to degrade compounds related to 8-Chloroquinoline-5-carboxylic acid. This degradation is significant for environmental bioremediation, as these bacteria can use chloroquinoline-carboxylic acids as their sole carbon and energy source, indicating a pathway for the biodegradation of such compounds in contaminated environments (Tibbles, Müller, & Lingens, 1989).
Analytical Chemistry and Colorimetric Reagents
In analytical chemistry, derivatives of quinoline-carboxylic acids have been utilized as colorimetric reagents. For example, the transformation of 5-aminoquinoline-8-carboxylic acid to 5-hydroxyquinoline-8-carboxylic acid has been used for the colorimetric detection of ruthenium, showcasing the potential of such compounds in analytical applications (Breckenridge & Singer, 1947).
Antimicrobial and Antibacterial Properties
Recent research has focused on the synthesis of new quinoline derivatives, including those similar to this compound, to explore their antibacterial properties. Studies have shown that these compounds exhibit interesting antibacterial activity against both gram-positive and gram-negative strains, making them potential candidates for developing new antibacterial agents (Al-Hiari et al., 2007; Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
Synthesis and Functionalization in Organic Chemistry
In the field of organic chemistry, the synthesis and functionalization of derivatives of 8-methylquinoline-5-carboxylic acid, a compound structurally similar to this compound, have been explored. These studies provide insights into the synthesis pathways and potential applications of these compounds in various chemical processes (Gracheva, Kovel'man, & Tochilkin, 1982; Gracheva & Tochilkin, 1980).
Pharmaceutical and Drug Discovery
Compounds related to this compound have been investigated for their potential in drug discovery, especially for their antitubercular and antifungal activities. For example, the synthesis of novel quinoline-carboxamides has shown promising results as potent inhibitors of Mycobacterium tuberculosis, demonstrating the importance of such compounds in the pharmaceutical industry (Marvadi et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives, including 8-Chloroquinoline-5-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological and pharmaceutical activities of these compounds .
Mechanism of Action
Target of Action
8-Chloroquinoline-5-carboxylic acid is a derivative of quinoline . Quinoline and its derivatives have been recognized as a core template in drug design due to their broad spectrum of bioactivity . .
Mode of Action
Quinoline derivatives are known for their diverse bioactivity, which suggests that they interact with various biological targets
Biochemical Pathways
Quinoline derivatives are known to have a broad spectrum of bioactivity, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known bioactivity of quinoline derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
8-Chloroquinoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, thereby influencing gene expression . Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.
Properties
IUPAC Name |
8-chloroquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCLDOHESCJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293459 | |
Record name | 8-Chloro-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121490-68-4 | |
Record name | 8-Chloro-5-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121490-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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